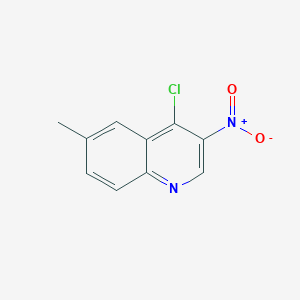

4-Chloro-6-methyl-3-nitroquinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-6-methyl-3-nitroquinoline is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Q. Basic: What are the most efficient synthetic routes for 4-Chloro-6-methyl-3-nitroquinoline?

A cost-effective method involves nitration and chlorination of quinoline precursors. For example, Zhao et al. (2017) achieved an 85% yield using inexpensive raw materials under mild conditions (room temperature, atmospheric pressure). Key steps include:

- Nitration : Concentrated HNO₃/H₂SO₄ introduces the nitro group at the 3-position .

- Chlorination : POCl₃ or SOCl₂ facilitates substitution at the 4-position .

Optimization Tip : Use 1H NMR and MS to confirm intermediate structures and minimize side reactions .

Q. Basic: How is this compound characterized structurally?

Core techniques include:

- 1H NMR : Identifies substituent positions (e.g., methyl at C6, nitro at C3) via splitting patterns and chemical shifts .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., M+ at m/z 237.6 for C₁₀H₇ClN₂O₂) .

- X-ray Crystallography : Resolves bond angles and planarity of the quinoline ring (e.g., dihedral angles <5° for aromaticity) .

Q. Basic: How do substituents (chloro, nitro, methyl) influence reactivity?

- Nitro Group (C3) : Electron-withdrawing effect directs electrophilic substitution to C5/C7. Reduces basicity of the quinoline nitrogen .

- Chloro (C4) : Activates the ring for nucleophilic aromatic substitution (e.g., replacement with amines) .

- Methyl (C6) : Steric hindrance limits reactivity at adjacent positions but stabilizes intermediates via hyperconjugation .

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

Variables to test:

- Catalysts : FeCl₃ or AlCl₃ for nitration selectivity .

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nitro group introduction .

- Temperature : Lower temperatures (0–5°C) reduce by-products during chlorination .

Data-Driven Approach : Compare yields under varying conditions (see Table 1):

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| POCl₃, 25°C | 85 | 98 | |

| SOCl₂, 40°C | 72 | 92 |

Q. Advanced: How should researchers resolve contradictions in reported synthetic yields?

- Case Study : Zhao et al. (85% yield) vs. alternative routes (72% yield) .

- Root Cause : Differences in workup (e.g., column chromatography vs. recrystallization).

- Solution : Replicate methods with strict control of stoichiometry and drying agents (e.g., MgSO₄ vs. Na₂SO₄).

- Statistical Tools : Use ANOVA to identify significant variables (e.g., solvent polarity, p < 0.05) .

Q. Advanced: How to design derivatives for enhanced biological activity?

- Aminoquinolines : Reduce the nitro group to NH₂ using NaBH₃CN or H₂/Pd-C, enabling antimalarial activity studies .

- Carboxamides : Introduce carboxyl groups at C3 for metal chelation (e.g., antitumor applications) .

Framework : Link modifications to target receptors (e.g., Plasmodium falciparum enoyl-ACP reductase for antimalarials) .

Q. Advanced: What are the challenges in reducing the nitro group to an amine?

- Side Reactions : Over-reduction to hydroxylamine or competing ring hydrogenation .

- Mitigation : Use selective agents (e.g., SnCl₂/HCl for nitro→NH₂) and monitor via TLC .

- Characterization : Confirm NH₂ via IR (N-H stretch ~3400 cm⁻¹) and ¹³C NMR (C3 shift ~150 ppm) .

Q. Advanced: How to align experimental design with theoretical frameworks?

- Conceptual Basis : Use frontier molecular orbital (FMO) theory to predict electrophilic attack sites .

- Case Application : Nitration at C3 aligns with LUMO localization on the quinoline ring .

- Validation : Compare DFT-calculated vs. experimental substituent effects (RMSD < 0.05 Å) .

Q. Advanced: What purification challenges arise with halogenated quinolines?

Q. Advanced: How to integrate computational modeling with experimental data?

属性

分子式 |

C10H7ClN2O2 |

|---|---|

分子量 |

222.63 g/mol |

IUPAC 名称 |

4-chloro-6-methyl-3-nitroquinoline |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-2-3-8-7(4-6)10(11)9(5-12-8)13(14)15/h2-5H,1H3 |

InChI 键 |

AEVHCQGUOFFWAC-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=C(C(=CN=C2C=C1)[N+](=O)[O-])Cl |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。